molecular formula C11H20O3 B6228763 3,3-dimethyl-2-(oxan-4-yl)butanoic acid CAS No. 1513534-34-3

3,3-dimethyl-2-(oxan-4-yl)butanoic acid

Cat. No.: B6228763
CAS No.: 1513534-34-3
M. Wt: 200.27 g/mol
InChI Key: IUQTYOGJPUSYIC-UHFFFAOYSA-N
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Description

Chemical Identity and Structure 3,3-Dimethyl-2-(oxan-4-yl)butanoic acid, formally named (S)-3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoic acid, is a synthetic butanoic acid derivative with the molecular formula C₁₉H₂₅N₃O₃ and a molecular weight of 343.4 g/mol . Its structure features a butanoic acid backbone substituted with a 3,3-dimethyl group and an oxan-4-yl (tetrahydropyran-4-yl) moiety linked via a carboxamido group to a pent-4-en-1-yl-indazole scaffold.

Properties

CAS No.

1513534-34-3

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

3,3-dimethyl-2-(oxan-4-yl)butanoic acid

InChI

InChI=1S/C11H20O3/c1-11(2,3)9(10(12)13)8-4-6-14-7-5-8/h8-9H,4-7H2,1-3H3,(H,12,13)

InChI Key

IUQTYOGJPUSYIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1CCOCC1)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-2-(oxan-4-yl)butanoic acid typically involves the following steps:

    Formation of the oxan-4-yl group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,3-dimethyl group: This step often involves alkylation reactions using reagents such as methyl iodide in the presence of a strong base like sodium hydride.

    Final assembly: The final step involves the coupling of the oxan-4-yl group with the butanoic acid backbone, which can be facilitated by esterification or other coupling reactions.

Industrial Production Methods

Industrial production of 3,3-dimethyl-2-(oxan-4-yl)butanoic acid may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-2-(oxan-4-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

3,3-dimethyl-2-(oxan-4-yl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-2-(oxan-4-yl)butanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved can vary, but typically include interactions with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences among 3,3-dimethyl-2-(oxan-4-yl)butanoic acid and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Applications
3,3-Dimethyl-2-(oxan-4-yl)butanoic acid C₁₉H₂₅N₃O₃ 343.4 Oxan-4-yl, carboxamido, indazole Acetonitrile Analytical reference standard
(2S)-3,3-Dimethyl-2-(methylsulfonylamino)butanoic acid C₇H₁₅NO₄S 221.26 Methylsulfonylamino Not specified Research chemical
3,3-Dimethyl-2-(1H-pyrrol-1-yl)butanoic acid C₁₀H₁₅NO₂ 193.23 Pyrrole ring Not specified Medicinal chemistry research
4-Ethoxy-3-methyl-2,4-dioxobutanoic acid C₇H₁₀O₅ 174.15 Ethoxy, dioxo groups Not specified Synthetic intermediate
(2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid C₁₃H₁₃NO₄ 247.25 Dioxoisoindolinyl, methyl Not specified Phthalimide derivative synthesis
(3R)-3-Hydroxy-2-oxo-4-(phosphonooxy)butanoic acid C₄H₇O₈P 214.07 Hydroxy, oxo, phosphonooxy Aqueous media Biochemical studies

Detailed Comparative Analysis

Substituent Effects on Reactivity and Bioactivity

3,3-Dimethyl-2-(oxan-4-yl)butanoic acid vs. Applications: The oxan-4-yl derivative is used in metabolite profiling, while the sulfonylamino analog may serve as a protease inhibitor scaffold due to its electrophilic sulfonamide group.

3,3-Dimethyl-2-(1H-pyrrol-1-yl)butanoic acid : The pyrrole substituent introduces aromaticity, enabling π-π stacking interactions in drug-receptor binding. This contrasts with the oxan-4-yl group’s preference for hydrophobic environments. Safety: Classified with hazard code H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled), requiring stringent safety protocols .

4-Ethoxy-3-methyl-2,4-dioxobutanoic acid : The ethoxy and dioxo groups render this compound highly electrophilic, favoring participation in nucleophilic acyl substitution reactions. Its lower molecular weight (174.15 g/mol) enhances solubility in organic solvents compared to the target compound.

Research Findings and Trends

  • Synthetic Accessibility: Compounds with bulkier substituents (e.g., oxan-4-yl) require multi-step synthesis, while simpler analogs (e.g., methylsulfonylamino) are more straightforward to produce .
  • Biological Activity: Pyrrole- and indazole-substituted derivatives show promise in targeting neurological receptors, whereas phosphonooxy analogs are pivotal in energy metabolism studies .

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